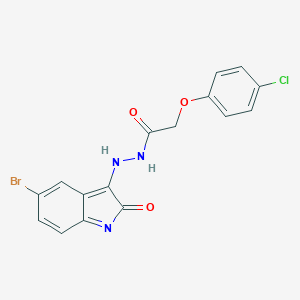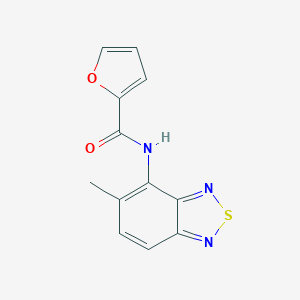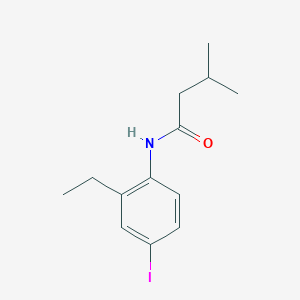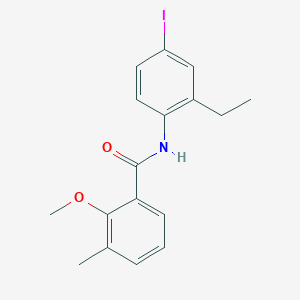
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its strong binding affinity for the CB1 and CB2 receptors. This compound was first synthesized in 2014 and has since been used in numerous scientific studies to investigate its potential therapeutic applications.
Wirkmechanismus
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA binds to the CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of effects including analgesia, sedation, and euphoria. The exact mechanism of action is not fully understood, but it is thought to involve the activation of the endocannabinoid system.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and euphoria in animal models. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has several advantages for use in lab experiments. It has a high binding affinity for the CB1 and CB2 receptors, making it a useful tool for investigating the endocannabinoid system. It is also relatively stable and easy to synthesize. However, there are also limitations to its use. It is a potent psychoactive compound and must be handled with care. It can also produce unwanted side effects in animal models, such as hypothermia and ataxia.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA and its interactions with other compounds in the endocannabinoid system.
Synthesemethoden
The synthesis of 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA involves the reaction of 2-methyl-2H-tetrazole-5-carboxylic acid with 4-fluorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-2-methylpropanenitrile to form the final product, 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has been used in a variety of scientific studies to investigate its potential therapeutic applications. One study found that 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has significant antinociceptive effects, making it a potential candidate for the treatment of pain. Another study found that 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has potent anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C10H11N5O |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
2-methyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O/c1-7-5-3-4-6-8(7)9(16)11-10-12-14-15(2)13-10/h3-6H,1-2H3,(H,11,13,16) |
InChI-Schlüssel |
UDCHVWGWOVKAMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)










![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)